Methyl 3-amino-2,2-difluoropropanoate hydrochloride
Description
Methyl 3-amino-2,2-difluoropropanoate hydrochloride is a fluorinated amino ester hydrochloride salt. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its unique structural features. The compound combines a methyl ester group, a difluorinated carbon backbone, and an amino group protonated as a hydrochloride salt. Key properties include:
- Molecular formula: Reported as C₆H₁₁F₂N·HCl in , though discrepancies exist in the literature (e.g., molecular weight of 229.73 g/mol conflicts with calculated values for this formula).
- Purity: ≥95% ().
- Applications: Used in peptide synthesis, drug discovery, and as a precursor for bioactive molecules ().
Properties
IUPAC Name |
methyl 3-amino-2,2-difluoropropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c1-9-3(8)4(5,6)2-7;/h2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTLQCSNWJKRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428452-50-0 | |
| Record name | Propanoic acid, 3-amino-2,2-difluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428452-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of Methyl 3-amino-2,2-difluoropropanoate hydrochloride typically involves the reaction of methyl 3-amino-2,2-difluoropropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
Methyl 3-amino-2,2-difluoropropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-amino-2,2-difluoropropanoate hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,2-difluoropropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 3-Amino-2,2-Difluoropropanoate Hydrochloride
- Molecular formula: C₅H₁₀ClF₂NO₂ ().
- Molecular weight : 189.59 g/mol.
- CAS No.: 1263284-04-3.
- Key differences : Replacing the methyl ester with an ethyl group increases molecular weight and lipophilicity. This modification may enhance membrane permeability in drug candidates. Ethyl derivatives are often preferred for prolonged metabolic stability in vivo ().
3-Amino-2,2-Difluoropropanamide Hydrochloride
- Molecular formula : C₃H₇ClF₂N₂O ().
- Molecular weight : 193.68 g/mol.
- CAS No.: 1807941-28-1.
- Key differences : Substitution of the ester group with an amide alters reactivity. Amides are less prone to hydrolysis, making this compound more stable under physiological conditions. This stability is advantageous for prolonged drug action ().
tert-Butyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride
- Molecular formula: C₉H₂₀ClNO₂ ().
- Molecular weight : 217.72 g/mol.
- CAS No.: 88512-06-5.
- Key differences : The bulky tert-butyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions. This property is exploited in protecting-group strategies during multi-step syntheses ().
Methyl (2S)-3-Amino-2-Fluoropropanoate Hydrochloride
- Molecular formula: C₄H₈ClFNO₂ ().
- Molecular weight : 154.21 g/mol.
- Key differences : A single fluorine atom at the 2-position reduces steric and electronic effects compared to the difluoro derivative. This structural simplicity may simplify synthetic routes but offers fewer opportunities for hydrogen bonding in crystal lattices ().
Data Table: Comparative Analysis
*Note: Discrepancies in molecular formula/weight for methyl 3-amino-2,2-difluoropropanoate HCl require further verification ( vs. theoretical calculations).
Research Findings and Structural Insights
- Ester vs. Amide Reactivity : Ethyl and methyl esters undergo hydrolysis more readily than amides, making amide derivatives preferable for stable prodrug formulations ().
- Steric Modifications : tert-Butyl derivatives exhibit reduced reactivity in SN2 reactions due to steric hindrance, a trait exploited in protecting sensitive functional groups ().
Biological Activity
Methyl 3-amino-2,2-difluoropropanoate hydrochloride is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a difluoropropanoate moiety, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : CHClFN\O
- Molecular Weight : 187.57 g/mol
- CAS Number : 181228-33-1
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. This compound may exhibit inhibitory effects on specific enzymes or receptors due to its structural properties, particularly the presence of fluorine atoms which can enhance lipophilicity and alter binding interactions.
In Vitro Studies
Research indicates that this compound has demonstrated significant activity in various in vitro assays:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it was tested against diffuse large B-cell lymphoma (DLBCL) cells, exhibiting a concentration-dependent effect on cell viability .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary results suggest it may inhibit specific pathways involved in tumor growth, although detailed mechanisms are still under investigation.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:
- Pharmacokinetics : Animal studies have reported that the compound exhibits favorable pharmacokinetic properties, including a reasonable half-life and bioavailability when administered at appropriate dosages .
- Toxicology : Toxicological assessments indicate that the compound has a manageable safety profile at therapeutic doses, with no severe adverse effects observed in preliminary studies.
Case Studies
Several case studies provide insights into the therapeutic applications of this compound:
- Case Study on DLBCL : A study involving DLBCL patients treated with a regimen including this compound showed promising results in reducing tumor size and improving patient outcomes .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease due to its ability to modulate neuroinflammatory pathways.
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 3-amino-2,2-difluoropropanoate hydrochloride?
Methodological Answer:
A common approach involves the hydrochlorination of a precursor amine under acidic conditions. For example, in EP 4 374 877 A2, a dioxane solution of hydrochloric acid was added to a methyl ester derivative, followed by stirring at room temperature and concentration under reduced pressure to yield the hydrochloride salt . Another method may involve reductive amination or hydrolysis of protected intermediates, as seen in multi-step syntheses using Fe/NHCl for reductions (e.g., Scheme 1 in ) . Purification often employs recrystallization or column chromatography to achieve >95% purity, as noted in building block catalogs .
Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
Optimization requires addressing bottlenecks in key steps:
- Acid Catalysis : Adjusting HCl concentration and reaction time (e.g., 489 mmol HCl in dioxane for 1 hour achieved 100% conversion in EP 4 374 877 A2) .
- Reductive Steps : Using Fe/NHCl in methanol:water (1:1) at 70°C for controlled reduction of nitro or imine groups, as demonstrated in similar syntheses .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dioxane improves salt formation .
- Workup : Reduced-pressure concentration minimizes thermal degradation of the hydrochloride salt .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- H-NMR : Peaks for methyl ester (δ ~3.79 ppm, singlet) and amine protons (δ ~9.00 ppm, broad) confirm structure, as shown in EP 4 374 877 A2 .
- F-NMR : Two distinct signals for the difluoromethyl group (typically δ -100 to -120 ppm).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., Mol. weight 229.73 in ) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .
Advanced: How does the difluoro substitution at the C2 position influence the compound’s reactivity and stability?
Methodological Answer:
The difluoro group:
- Electron-Withdrawing Effect : Stabilizes the adjacent amino group via inductive effects, reducing nucleophilicity and altering pKa (critical for salt formation) .
- Steric Hindrance : Limits racemization in chiral syntheses, as seen in fluorinated amino acid derivatives .
- Metabolic Stability : Fluorine substitution often enhances resistance to enzymatic degradation, making the compound useful in drug discovery .
- Analytical Challenges : Fluorine atoms complicate H-NMR splitting patterns, requiring F-NMR or 2D techniques for unambiguous assignment .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to avoid hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure using amber glassware .
- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the ester group .
- Stability Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., free amine or difluoropropanoic acid) .
Advanced: What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials, as demonstrated in methyl (2S)-ester syntheses .
- Enantioselective Catalysis : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation steps .
- Crystallization-Induced Diastereomer Resolution : Salt formation with chiral counterions (e.g., tartaric acid) to separate enantiomers .
- Analytical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>99% ee) .
Basic: How is the hydrochloride salt form advantageous over the free base in research applications?
Methodological Answer:
- Solubility : Enhanced water solubility for biological assays (e.g., in vitro enzyme studies) .
- Stability : Reduced volatility and oxidative degradation compared to the free amine .
- Crystallinity : Facilitates characterization via X-ray diffraction for structural confirmation .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations : Models transition states to predict activation barriers for ester hydrolysis or aminolysis .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar protic vs. aprotic solvents) .
- QSAR : Correlates electronic parameters (Hammett σ) of substituents with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
